

A Guide to Commercially Available Deuterated Phosphatidylcholine Standards for Researchers

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Compound of Interest		
Compound Name:	16:0-16:0 PC-d31	
Cat. No.:	B11938459	Get Quote

For researchers, scientists, and professionals in drug development, the use of deuterated internal standards is crucial for achieving accurate and reproducible results in mass spectrometry-based lipidomics. This technical guide provides an in-depth overview of the commercial availability of deuterated phosphatidylcholine (PC) standards, essential tools for the precise quantification of PCs in complex biological samples. This document outlines the key suppliers, available standards, and practical considerations for their use.

Introduction to Deuterated Phosphatidylcholine Standards

Deuterated lipids are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium. In mass spectrometry, these standards are invaluable as internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies. However, their increased mass allows them to be distinguished from the non-labeled analytes, enabling precise quantification and correction for sample loss during preparation. The use of deuterated standards is particularly beneficial for simplifying proton nuclear magnetic resonance (NMR) spectra and enhancing the detection of signals from biomolecules in other NMR experiments.

Major Suppliers and Product Offerings



Several reputable suppliers specialize in high-purity lipids, offering a range of deuterated PC standards. The following tables summarize the offerings from leading companies in this field.

Avanti Polar Lipids

Avanti Polar Lipids is a primary source for a wide variety of deuterated phospholipids, including numerous PC standards.[1] Their products are available directly and through distributors such as MilliporeSigma and Fisher Scientific.



Product Name/Abbrevi ation	Chemical Name	Molecular Formula	Molecular Weight	Deuteration Level
14:0 PC-d54	1,2-dimyristoyl- d54-sn-glycero- 3- phosphocholine	C36H18D54NO8 P	728.34	d54
16:0 PC-d62	1,2-dipalmitoyl- d62-sn-glycero- 3- phosphocholine	C40H18D62NO8 P	796.42	d62
18:0 PC-d83	1,2-distearoyl- d83-sn-glycero- 3- phosphocholine	C44H5D83NO8P	873.66	d83
15:0-18:1-d7-PC	1-pentadecanoyl- 2-(oleoyl-d7)-sn- glycero-3- phosphocholine	C42H75D7NO8P	768.12	d7
16:0-22:6-PC-d9	1-palmitoyl-2- (docosahexaeno yl-d9)-sn- glycero-3- phosphocholine	C46H68D9NO8P	819.16	d9
18:1-d7 Lyso PC	1-(oleoyl-d7)-sn- glycero-3- phosphocholine	C26H45D7NO7P	528.68	d7
GPC-d9	sn-glycero-3- phosphocholine- d9	C8H11D9NO6P	266.23	d9

Note: Data compiled from supplier websites. Molecular weights and formulas may vary slightly between batches.



Avanti also offers deuterated lipid mixtures, such as LIPIDOMIX®, which are formulated as ready-to-use quantitative standards for mass spectrometry.[2]

Cayman Chemical

Cayman Chemical provides a range of deuterated lipids, including mixtures designed for quantitative mass spectrometry, under their MaxSpec® brand. These are gravimetrically prepared and supplied in sealed ampules.

Product Name	Description	
Deuterated Lipidomics MaxSpec® Mixture	A mixture containing various deuterated lipid species, including glycerophospholipids.[1]	
Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture	Contains deuterated forms of select saturated and monounsaturated fatty acids.[2]	

Cayman Chemical emphasizes the importance of higher deuteration levels (e.g., d9) to avoid interference from the natural isotopic abundance of the analyte, which can be significant for large molecules like lipids.

Other Notable Suppliers

- FB Reagents: Offers a variety of deuterated phospholipids, including multiple deuterated versions of common PCs like DLPC, DMPC, DOPC, DPPC, and DSPC with different deuteration patterns (e.g., d9, d46, d55, d62).
- Larodan: A Swedish company that develops and manufactures a comprehensive range of high-purity lipids, including various phosphatidylcholines.
- Matreya LLC: Now part of Cayman Chemical, Matreya has a history of providing high-purity sphingolipids, phospholipids, and other lipids.

Experimental Considerations and a General Protocol



The primary application of deuterated PC standards is as internal standards in quantitative lipidomics workflows. Below is a generalized experimental protocol for their use in a typical LC-MS/MS analysis.

General Experimental Protocol for PC Quantification

- Sample Preparation:
 - Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
 - Spike the sample with a known amount of the deuterated PC standard mixture. The amount added should be tailored to the expected concentration range of the endogenous PCs.
 - Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This typically involves a biphasic extraction with chloroform, methanol, and water.
 - Evaporate the organic phase containing the lipids under a stream of nitrogen.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with a low concentration of ammonium formate).[3]
- LC-MS/MS Analysis:
 - Chromatography: Separate the lipid species using reversed-phase liquid chromatography.
 A C18 or C30 column is commonly used.
 - Mass Spectrometry:
 - Operate the mass spectrometer in positive ion mode for PC analysis.
 - Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.
 - Perform MS1 scans to detect the precursor ions of both the endogenous and deuterated PCs.



■ For structural confirmation and enhanced specificity, perform MS/MS (tandem mass spectrometry). For PCs, a common approach is to use precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184.07.[3]

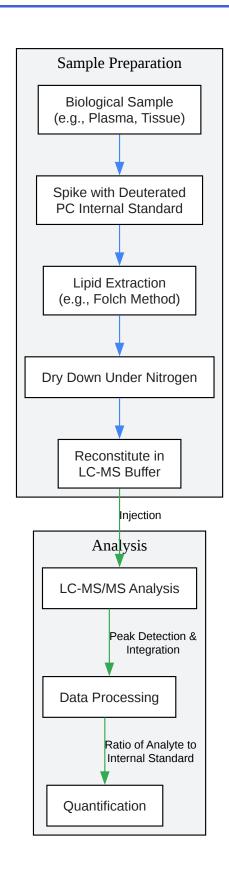
Data Analysis:

- Identify the endogenous and deuterated PC species based on their accurate mass-tocharge ratios (m/z).
- Integrate the peak areas for both the endogenous analyte and the corresponding deuterated internal standard.
- Calculate the concentration of the endogenous PC by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizing Workflows and Pathways

To better understand the application and context of deuterated PC standards, the following diagrams illustrate a typical lipidomics workflow and the biosynthetic pathway for phosphatidylcholine.

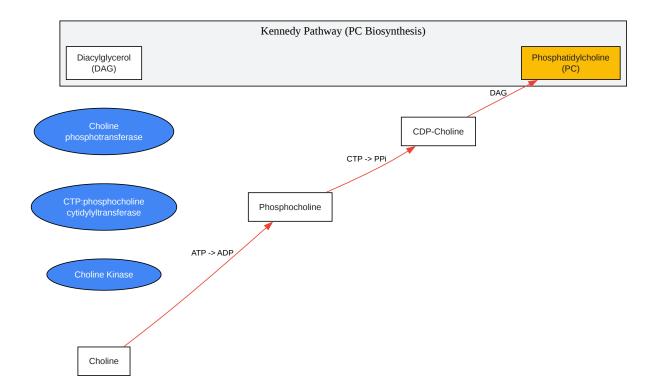




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Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.



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Caption: The Kennedy pathway for de novo biosynthesis of phosphatidylcholine.

Conclusion

Commercially available deuterated phosphatidylcholine standards are indispensable tools for researchers in lipidomics. A variety of suppliers offer a wide range of these standards, catering



to diverse research needs. By serving as robust internal standards, they enable the accurate and precise quantification of PCs, which is fundamental to understanding their roles in health and disease and for the development of novel therapeutics. Careful selection of the appropriate deuterated standard and adherence to optimized experimental protocols will ensure high-quality, reproducible data in any research endeavor.

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